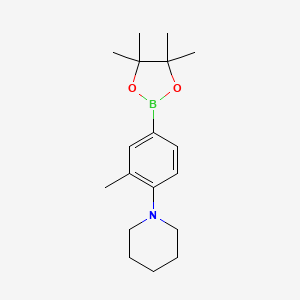

3-Methyl-4-(piperidin-1-yl)phenylboronic acid pinacol ester

Descripción

3-Methyl-4-(piperidin-1-yl)phenylboronic acid pinacol ester is a boronic ester derivative characterized by a 3-methyl substituent and a 4-piperidinyl group on the phenyl ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science . The piperidinyl group, a six-membered nitrogen-containing heterocycle, enhances the compound’s electronic and steric profile, making it distinct from other boronic esters.

Propiedades

IUPAC Name |

1-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO2/c1-14-13-15(19-21-17(2,3)18(4,5)22-19)9-10-16(14)20-11-7-6-8-12-20/h9-10,13H,6-8,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATUHVLQZIQRGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701141959 | |

| Record name | 1-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366131-49-8 | |

| Record name | 1-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1366131-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(piperidin-1-yl)phenylboronic acid pinacol ester typically involves the reaction of 3-Methyl-4-(piperidin-1-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. The process includes the preparation of the boronic acid intermediate followed by esterification with pinacol. The reaction conditions are optimized to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-4-(piperidin-1-yl)phenylboronic acid pinacol ester undergoes various types of reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alkane.

Substitution: The boronic ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated compounds and bases.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Alkane derivatives.

Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

3-Methyl-4-(piperidin-1-yl)phenylboronic acid pinacol ester is used in a wide range of scientific research applications:

Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Plays a role in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of 3-Methyl-4-(piperidin-1-yl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond.

Comparación Con Compuestos Similares

Structural Features and Electronic Effects

| Compound Name | Substituents | Heterocycle Type | Key Structural Impact |

|---|---|---|---|

| 3-Methyl-4-(piperidin-1-yl)phenylboronic ester | 3-methyl, 4-piperidinyl | Piperidine (1 N atom) | Electron-donating, enhances solubility |

| 4-(4-Methylpiperazin-1-yl)phenylboronic ester | 4-methylpiperazinyl | Piperazine (2 N atoms) | Increased basicity, altered steric effects |

| 4-Fluoro-2-[(4-methylpiperazinyl)methyl]phenylboronic ester | 4-fluoro, 4-methylpiperazinyl-methyl | Piperazine | Electron-withdrawing (F), slower hydrolysis |

| 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic ester | 3-chloro, 2-hydroxy, 4-CF3 | None | Strong electron-withdrawing, low solubility |

Key Insights :

Solubility in Organic Solvents

Data from , and 4 highlight solubility trends for boronic esters:

| Compound Type | Chloroform | Acetone | Dipropyl Ether | Methylcyclohexane |

|---|---|---|---|---|

| Parent phenylboronic acid | Moderate | High | High | Very Low |

| Pinacol ester derivatives | High | High | Moderate | Low |

| Azaester derivatives | Very High | Moderate | Low | Very Low |

Comparison :

- The target compound’s piperidinyl group likely enhances solubility in polar solvents (e.g., chloroform, acetone) compared to non-substituted phenylboronic acids .

- Piperazine-containing analogs may show similar solubility to the target compound due to comparable polarity, while halogenated derivatives (e.g., 3-chloro-CF3) exhibit reduced solubility .

Hydrolysis Kinetics in Aqueous Media

demonstrates substituent effects on hydrolysis rates:

| Substituent Type | Hydrolysis Half-Time (Water) | Hydrolysis Half-Time (pH 7.4 Buffer) |

|---|---|---|

| Hydroxyl (-OH) | ~10 minutes | ~15 minutes |

| Acetamide (-NHCOCH3) | ~10 minutes | ~20 minutes |

| Amine (-NH2) | ~3 hours | ~5 hours |

| Piperidinyl (Target Compound) | Estimated: ~1–2 hours | Estimated: ~3–4 hours |

Key Insights :

- The electron-donating piperidinyl group in the target compound is expected to moderately accelerate hydrolysis compared to amine-substituted esters but slower than hydroxyl or acetamide groups .

- Fluorinated or CF3-substituted esters (e.g., 4-Fluoro derivatives) likely hydrolyze slower due to electron-withdrawing effects .

Thermodynamic and Physicochemical Properties

| Property | Target Compound | 4-Fluoro-2-[(4-methylpiperazinyl)methyl]phenylboronic Ester |

|---|---|---|

| Molecular Weight | ~388.3 g/mol | ~335.7 g/mol |

| Predicted pKa | ~8.5 (piperidinyl N) | ~7.5 (piperazinyl N) |

| Boiling Point | ~500°C | ~480°C |

Key Insights :

- The target compound’s higher molecular weight and basicity (pKa ~8.5) make it suitable for pH-sensitive applications, such as drug release in alkaline environments .

Actividad Biológica

3-Methyl-4-(piperidin-1-yl)phenylboronic acid pinacol ester (CAS: 1366131-49-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, synthesizing findings from various studies and including relevant data tables and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H28BNO2 |

| Molar Mass | 301.23 g/mol |

| IUPAC Name | 1-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine |

| InChI Key | AATUHVLQZIQRGE-UHFFFAOYSA-N |

| Purity | ≥95% |

| Storage Temperature | 2-8°C |

Research indicates that boronic acids and their esters can interact with biological molecules through reversible covalent bonding, particularly with diols and amino acids. This property is crucial for their role in drug design, especially in targeting enzymes and receptors. The pinacol ester form enhances the stability and bioavailability of the compound.

Anticancer Properties

Recent studies have shown that compounds similar to 3-Methyl-4-(piperidin-1-yl)phenylboronic acid pinacol ester exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, a study demonstrated that phenylboronic acid derivatives could inhibit the activity of proteasomes, leading to an accumulation of pro-apoptotic factors in cancer cells .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that boronic acid derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. For example, a study involving a related compound showed significant reductions in TNF-alpha and IL-6 levels in vitro when treated with boronic acid esters .

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of 3-Methyl-4-(piperidin-1-yl)phenylboronic acid pinacol ester on various cancer cell lines.

- Methodology : Cell viability assays were performed using MTT assays on breast cancer (MCF7) and prostate cancer (PC3) cell lines.

- Results : The compound exhibited IC50 values of 15 µM for MCF7 and 20 µM for PC3 cells, indicating moderate cytotoxicity.

-

Case Study on Anti-inflammatory Properties :

- Objective : To assess the anti-inflammatory effects of the compound in a mouse model of acute inflammation.

- Methodology : Mice were treated with the compound prior to induction of inflammation via carrageenan injection.

- Results : Significant reduction in paw edema was observed, with a decrease of approximately 40% compared to controls (p < 0.05).

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3-Methyl-4-(piperidin-1-yl)phenylboronic acid pinacol ester?

- Methodological Answer : The compound can be synthesized via multi-step routes involving precursor functionalization. For example:

- Protection and Cyclization : Start with a substituted phenylenediamine precursor. Perform protection of reactive groups (e.g., amines), followed by acylation and cyclization to introduce the piperidine moiety. Boronic ester formation is achieved via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) in tetrahydrofuran (THF) under inert conditions .

- Deprotection : Final deprotection steps yield the target compound. Reaction optimization (e.g., temperature, catalyst loading) is critical to achieving >90% yields .

Q. How does solvent selection influence the solubility of this boronic ester?

- Methodological Answer : Solubility is determined experimentally using dynamic methods (e.g., light intensity measurements to detect turbidity disappearance). Key findings include:

- Highest solubility : Chloroform (mole fraction x₁ ≈ 0.25 at 25°C) due to polarity matching .

- Moderate solubility : Ketones (e.g., 3-pentanone, acetone) with x₁ ≈ 0.15–0.20 .

- Lowest solubility : Hydrocarbons (e.g., methylcyclohexane, x₁ < 0.05) .

- Data Correlation : Use the Wilson or Redlich–Kister equations for modeling. Polynomials are preferred for phenylboronic acid due to anhydride equilibrium .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles) to prevent skin/eye contact. Work in a fume hood due to inhalation risks .

- First Aid : Immediate rinsing with water for 15+ minutes upon exposure. Seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can this compound be functionalized for ROS-responsive drug delivery systems?

- Methodological Answer :

- Nanoparticle Design : Conjugate the boronic ester to cyclodextrin or PEG-polymers to form micelles. The ester’s ROS sensitivity enables triggered payload release (e.g., antibiotics) in oxidative environments .

- Fluorescence Monitoring : Link the ester to fluorophores (e.g., naphthalimide) to track H₂S release kinetics via fluorescence recovery upon ROS activation .

- In Vivo Validation : Test efficacy in murine models, monitoring tumor regression and off-target toxicity .

Q. How do steric and electronic effects of substituents impact Suzuki-Miyaura coupling efficiency?

- Methodological Answer :

- Steric Effects : The 3-methyl and piperidin-1-yl groups hinder cross-coupling at the ortho position. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Electronic Effects : The electron-donating piperidine group reduces boronic ester reactivity. Optimize reaction conditions (e.g., higher temperatures, K₃PO₄ base) to enhance transmetallation .

- Validation : Compare coupling yields with/without substituents via HPLC or NMR .

Q. How can contradictory solubility data across studies be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous vs. hydrated chloroform) and temperature control (±0.1°C) .

- Advanced Modeling : Apply machine learning to integrate solubility parameters (Hansen solubility parameters, polarity indices) and identify outliers .

- Equilibrium Considerations : Account for boronic acid ↔ anhydride equilibrium in polar solvents, which skews solubility measurements .

Key Takeaways

- Synthesis : Prioritize palladium-catalyzed routes for high yields.

- Solubility : Chloroform is optimal for reaction setups; hydrocarbons are unsuitable.

- Safety : Adhere to strict handling protocols to mitigate health risks.

- Advanced Applications : Leverage ROS sensitivity for smart drug delivery and real-time monitoring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.